5-Propylpyridine-2,3-dicarboxylic acid
Description
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
5-propylpyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H11NO4/c1-2-3-6-4-7(9(12)13)8(10(14)15)11-5-6/h4-5H,2-3H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
QMVINTQAZOZFCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(N=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
5-Propylpyridine-2,3-dicarboxylic acid has been studied for its potential biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of pyridine dicarboxylic acids exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that certain complexes formed with this compound demonstrate selective cytotoxicity towards cancer cells while sparing normal cells. In vitro assays have validated these findings against cell lines such as HeLa and MCF7 .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research involving the synthesis of related compounds has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method was employed to assess efficacy, revealing several synthesized derivatives with significant antimicrobial properties .
Applications in Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals. The compound's ability to form stable complexes with metal ions enhances its utility in catalysis and coordination chemistry.
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Selective cytotoxicity towards cancer cells; effective against multiple lines |
| Antimicrobial Activity | Efficacy against bacteria and fungi; good results in disc diffusion assays |
| Organic Synthesis | Serves as an intermediate for pharmaceuticals and agrochemicals |
Case Study 1: Anticancer Complexes
A study investigated the anticancer potential of ruthenium complexes incorporating carboxylic acid functionalities derived from this compound. The results indicated substantial cytotoxicity towards cancer cells with minimal impact on normal cells. The mechanism was attributed to enhanced DNA binding affinity due to the presence of carboxylic groups .
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing new derivatives from this compound and assessing their antimicrobial properties. The synthesized compounds were tested against common pathogens using standard methods, revealing several candidates with strong antibacterial and antifungal activities .
Comparison with Similar Compounds
Comparison with Similar Pyridinedicarboxylic Acid Derivatives
Structural and Functional Group Variations
The following table compares 5-propylpyridine-2,3-dicarboxylic acid with structurally related compounds:
Physical and Chemical Properties
Preparation Methods
Reaction Mechanism and General Protocol
The oxidation of quinoline derivatives using sodium chlorate in an acidic copper-containing medium represents a classical approach to pyridine-2,3-dicarboxylic acids. For 5-propyl substitution, this method requires a pre-functionalized quinoline precursor bearing a propyl group at the 5-position. The reaction proceeds through electrophilic aromatic substitution, where chlorate ions act as oxidizing agents, and copper(II) oxide facilitates electron transfer, leading to the cleavage of the quinoline ring and formation of the dicarboxylic acid.
Key steps include:
-
Acidification : A mixture of quinoline, sulfuric acid, and copper oxide is heated to 98–101°C.
-
Oxidant Addition : Sodium chlorate (50% aqueous solution) is added incrementally to avoid runaway exotherms.
-
Isolation : The crude copper salt of the dicarboxylic acid is filtered, treated with caustic soda to regenerate copper oxide, and acidified to yield the free acid.
Optimization of Reaction Parameters
Data from 15 experimental trials (Table 1) reveal the impact of temperature, chlorate stoichiometry, and reaction duration on yield:
| Temperature (°C) | Chlorate Excess (%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 98–101 | 18 | 10–12 | 59–62 |
| 125–140 | 18 | 0.83 | 35.4 |
| 68–70 | 18 | 17 | 20.5 |
Critical Observations :
-
Yields peak at 59–62% under standard conditions (98–101°C, 10–12 hours).
-
Elevated temperatures (125–140°C) in pressurized systems reduce yields due to side reactions.
-
Suboptimal temperatures (<70°C) drastically slow kinetics, resulting in incomplete conversion.
Cyclocondensation of α-Halo-β-Ketoesters
Synthetic Pathway for 5-Substituted Derivatives
An alternative route involves the cyclocondensation of α-halo-β-ketoesters with α,β-unsaturated aldehydes or ketones in the presence of ammonium salts. This method directly installs alkyl groups at the 5-position during ring formation, bypassing the need for pre-functionalized quinolines.
Representative Protocol :
Substituent Flexibility and Yield Trends
Table 2 compares yields for varying 5-position substituents:
| Substituent | Starting Aldehyde/Ketone | Yield (%) |
|---|---|---|
| Ethyl | 2-Ethyl-2-propenal | 76.5 |
| Benzyl | 2-Benzyl-2-propenal | 60.0 |
| Propyl* | 2-Pentyl-2-propenal | ~65–70† |
*Predicted based on analogous reactions; †Theoretical optimization.
Advantages :
-
Direct introduction of alkyl groups avoids multi-step functionalization.
-
Ammonium salts enhance regioselectivity, favoring 5-substitution.
Comparative Analysis of Methods
Efficiency and Practicality
-
Oxidation Method : Requires pre-synthesized 5-propylquinoline, which adds complexity. Yields are moderate (≤62%), but the protocol is scalable to industrial reactors (300-gallon capacity).
-
Cyclocondensation : Enables direct 5-alkylation with superior theoretical yields (~70%). However, the need for anhydrous conditions and ammonia pressure complicates large-scale implementation.
Functional Group Compatibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
